Cas no 200489-04-9 (2,6-bis(azidomethyl)pyridine)

2,6-Bis(azidomethyl)pyridine is a heterocyclic compound featuring two azidomethyl functional groups attached to a pyridine ring at the 2 and 6 positions. This structure makes it a versatile intermediate in organic synthesis, particularly for click chemistry applications, where its azide groups enable efficient cycloaddition reactions with alkynes. The compound is valued for its high reactivity and stability under controlled conditions, facilitating its use in the preparation of complex molecular architectures, such as polymers, dendrimers, and pharmaceutical scaffolds. Its pyridine core also offers coordination potential in metal-organic frameworks (MOFs) or ligand design. Proper handling is essential due to the energetic nature of azide functional groups.
2,6-bis(azidomethyl)pyridine structure
2,6-bis(azidomethyl)pyridine structure
Product Name:2,6-bis(azidomethyl)pyridine
CAS No:200489-04-9
MF:C7H7N7
MW:189.177378892899
MDL:MFCD24458366
CID:3882365
PubChem ID:85761433
Update Time:2025-06-13

2,6-bis(azidomethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,6-bis(azidomethyl)-
    • 2,6-bis(azidomethyl)pyridine
    • EN300-8758340
    • YSZC3648
    • SCHEMBL15259719
    • 200489-04-9
    • MDL: MFCD24458366
    • Inchi: 1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2
    • InChI Key: KYDZPOJMYVDXNA-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(CN=[N+]=[N-])=N1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 189.07629325Da
  • Monoisotopic Mass: 189.07629325Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.6Ų

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Additional information on 2,6-bis(azidomethyl)pyridine

Comprehensive Overview of 2,6-bis(azidomethyl)pyridine (CAS No. 200489-04-9): Properties, Applications, and Innovations

2,6-bis(azidomethyl)pyridine (CAS No. 200489-04-9) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, characterized by its pyridine core functionalized with azidomethyl groups at the 2 and 6 positions, is a key intermediate in the synthesis of advanced materials and bioactive molecules. Researchers and industries are increasingly exploring its potential in fields such as click chemistry, polymer science, and pharmaceutical development.

The growing interest in 2,6-bis(azidomethyl)pyridine is reflected in the surge of online searches for terms like "azidomethyl pyridine applications", "CAS 200489-04-9 synthesis", and "click chemistry reagents". These trends highlight the compound's relevance in cutting-edge scientific research. Its ability to participate in Huisgen cycloaddition reactions makes it invaluable for creating complex molecular architectures with high precision, a feature highly sought after in drug discovery and material science.

From a structural perspective, 2,6-bis(azidomethyl)pyridine offers remarkable stability and reactivity, making it suitable for diverse experimental conditions. The compound's azide functional groups are particularly noteworthy, as they enable efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property has led to its widespread use in bioconjugation, surface modification, and the development of smart materials.

In the pharmaceutical sector, 2,6-bis(azidomethyl)pyridine serves as a building block for novel drug candidates. Its pyridine moiety is a common pharmacophore found in many FDA-approved drugs, while the azidomethyl groups provide handles for further derivatization. Recent studies have explored its potential in creating targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs), addressing the rising demand for precision medicine solutions.

The compound's role in polymer chemistry is equally impressive. It acts as a crosslinking agent or initiator in the synthesis of functional polymers with tailored properties. For instance, researchers have incorporated 2,6-bis(azidomethyl)pyridine into self-healing materials and stimuli-responsive hydrogels, responding to the growing need for advanced materials in biomedical engineering and soft robotics.

Environmental considerations are also shaping the discourse around 2,6-bis(azidomethyl)pyridine. With increasing emphasis on green chemistry, scientists are investigating more sustainable synthesis routes for this compound. Recent advancements in catalytic processes and solvent-free reactions aim to reduce the environmental footprint of its production while maintaining high yields and purity.

Quality control and analytical characterization of 2,6-bis(azidomethyl)pyridine remain critical topics among researchers. Frequently searched terms like "CAS 200489-04-9 HPLC method" and "azidomethyl pyridine NMR spectrum" reflect the importance of reliable analytical techniques. Modern characterization methods, including high-resolution mass spectrometry and vibrational spectroscopy, provide comprehensive insights into the compound's purity and structural integrity.

Looking ahead, the future of 2,6-bis(azidomethyl)pyridine appears promising as new applications continue to emerge. Its compatibility with bioorthogonal chemistry positions it as a valuable tool for live-cell imaging and diagnostic applications. Furthermore, the compound's potential in energy storage materials and electronic devices is being actively explored, aligning with global trends in renewable energy and miniaturized electronics.

For researchers working with 2,6-bis(azidomethyl)pyridine, proper handling and storage are essential considerations. While the compound offers numerous benefits, appropriate safety measures must be observed during experimentation. The scientific community continues to share best practices through peer-reviewed publications and technical notes, ensuring responsible use across various applications.

In conclusion, 2,6-bis(azidomethyl)pyridine (CAS No. 200489-04-9) represents a fascinating intersection of fundamental chemistry and practical innovation. Its multifaceted applications across diverse scientific disciplines underscore its importance as a research tool and industrial intermediate. As scientific inquiry progresses, this compound will likely play an increasingly vital role in addressing contemporary challenges in healthcare, materials science, and sustainable technology.

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